Ethyl 3-(2-oxoazepan-1-yl)propanoate

描述

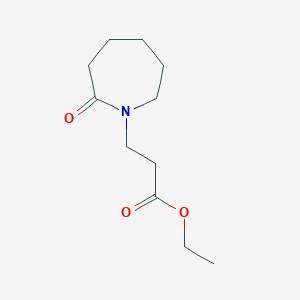

Ethyl 3-(2-oxoazepan-1-yl)propanoate is an organic compound featuring a seven-membered azepane ring substituted with a ketone group (2-oxo) and an ethyl propanoate side chain. The compound’s structural analogs, such as ethyl propanoate derivatives with substituted aromatic or heterocyclic groups, provide a basis for comparative analysis.

属性

IUPAC Name |

ethyl 3-(2-oxoazepan-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDLVODRPFYVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-oxoazepan-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 2-oxoazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography.

化学反应分析

Types of Reactions

Ethyl 3-(2-oxoazepan-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

科学研究应用

Ethyl 3-(2-oxoazepan-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 3-(2-oxoazepan-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Ethyl 3-(methylthio)propanoate

Key Features :

- Found naturally in pineapple pulp and core as a key aroma compound .

- Total concentration in pineapple pulp: 91.21 µg·kg⁻¹; in core: 42.67 µg·kg⁻¹ .

- High odor activity value (OAV) due to low aroma threshold, contributing significantly to pineapple’s fruity scent .

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)

Key Features :

- Used as a laboratory chemical with nitroaromatic substitution .

- Molecular formula: C₁₁H₁₁NO₅; molecular weight: 237.21 g/mol .

| Property | Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | This compound |

|---|---|---|

| Functional group | Nitrophenyl ketone | Azepane ketone |

| Applications | Research chemical | Underexplored |

| Hazard data | Limited safety data | Insufficient data |

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

Key Features :

- Intermediate in synthesizing phenyl-containing heterocycles .

- Molecular formula: C₁₂H₁₄O₃; used in pharmaceutical precursor synthesis .

| Property | Ethyl 2-phenylacetoacetate | This compound |

|---|---|---|

| Structural motif | Phenyl-acetoacetate | Azepane-propanoate |

| Reactivity | Knoevenagel condensation substrate | Likely nucleophilic azepane reactivity |

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Key Features :

- Fluorinated analog with applications in medicinal chemistry .

- Synonyms include ethyl 2-fluorobenzoylacetate; CAS 303148-99-4 .

| Property | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | This compound |

|---|---|---|

| Electron-withdrawing group | Fluorine substituent | Azepane ring (electron-rich) |

| Bioactivity potential | Antibacterial/antifungal research | Not studied |

生物活性

Ethyl 3-(2-oxoazepan-1-yl)propanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₁₃H₁₅N₁O₃

- Molecular Weight: 235.26 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neuroprotection and inflammation.

- Neuroprotective Effects:

- Anti-inflammatory Activity:

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound and related compounds.

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound on cognitive deficits induced by neurotoxic agents. The results indicated a significant improvement in memory retention and learning capabilities in treated groups compared to controls.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound. It demonstrated a reduction in markers of inflammation, suggesting its potential use as an adjunct therapy in conditions characterized by chronic inflammation.

Research Findings

Recent research has highlighted the multifaceted roles of this compound:

- Antioxidant Activity: The compound exhibits antioxidant properties that can mitigate oxidative stress, a contributing factor in neurodegeneration .

- Clinical Implications: Preliminary clinical assessments suggest that derivatives of this compound may be beneficial for treating cognitive deficiencies associated with cerebrovascular incidents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。